Tetrahydro 11-Deoxycorticosterone 3|A-|A-D-Glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

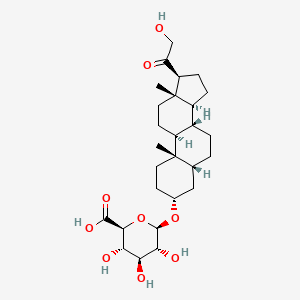

Tetrahydrodeoxycorticosterone (abbreviated as THDOC; 3α,21-dihydroxy-5α-pregnan-20-one), also referred to as allotetrahydrocorticosterone, is an endogenous neurosteroid . It is synthesized from the adrenal hormone deoxycorticosterone .

Synthesis Analysis

THDOC is synthesized from the adrenal hormone deoxycorticosterone by the action of two enzymes, 5α-reductase type I and 3α-hydroxysteroid dehydrogenase .Molecular Structure Analysis

The molecular formula of Tetrahydro 11-Deoxycorticosterone 3|A-|A-D-Glucuronide is C27H42O9 .Chemical Reactions Analysis

THDOC is a potent positive allosteric modulator of the GABA A receptor, and has sedative, anxiolytic and anticonvulsant effects . Changes in the normal levels of this steroid particularly during pregnancy and menstruation may be involved in some types of epilepsy (catamenial epilepsy) and premenstrual syndrome, as well as stress, anxiety and depression .Physical And Chemical Properties Analysis

The molecular weight of this compound is 510.62 .Scientific Research Applications

Characterization of 17-deoxy and 17-hydroxycorticosteroids in human amniotic fluid identified tetrahydrocortisone glucuronide as a major component, suggesting its significance in fetal metabolism (Schweitzer, Klein, & Giroud, 1971).

Research on deoxycorticosterone (DOC) production rates in humans revealed the importance of tetrahydro-DOC glucuronides in hormonal regulation and steroidogenesis (Casey & Macdonald, 1983).

A study developed a method for determining 12 tetrahydrocorticosteroid glucuronides in human urine, highlighting their clinical and biochemical significance (Ikegawa et al., 2009).

Research on 18-hydroxy-11-deoxycorticosterone (18-OH-DOC) in hypertension provided insights into its role in blood pressure regulation (Melby, Dale, & Wilson, 1971).

Investigation of steroid patterns in maternal and umbilical cord plasma and amniotic fluid showed the prevalence of 11-oxo-steroid glucuronides, indicating metabolic pathways in fetal development (Schweitzer & Giroud, 1971).

ELISA methods for urinary deoxycorticosterone in rodents highlighted its physiological and pathophysiological roles, particularly in relation to stress and metabolic control (Al-Dujaili et al., 2009).

A review discussed the mislabelling of deoxycorticosterone and its wide range of activities, contributing to a better understanding of corticosteroid structure-function relationships (Vinson, 2011).

A study on 3α, 5β-reduced cortisol and its effects on GABAA receptors revealed the importance of tetrahydro-reduced derivatives of deoxycorticosterone in neuropharmacology (Penland & Morrow, 2004).

Mechanism of Action

properties

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,5R,8R,9S,10S,13S,14S,17S)-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O9/c1-26-9-7-14(35-25-22(32)20(30)21(31)23(36-25)24(33)34)11-13(26)3-4-15-16-5-6-18(19(29)12-28)27(16,2)10-8-17(15)26/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15+,16+,17+,18-,20+,21+,22-,23+,25-,26+,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNOSGJSTZJIRI-RVBRMEHISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858446 |

Source

|

| Record name | (3alpha,5beta)-21-Hydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56162-36-8 |

Source

|

| Record name | (3alpha,5beta)-21-Hydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B586630.png)